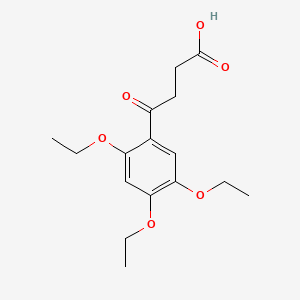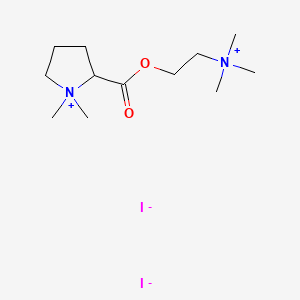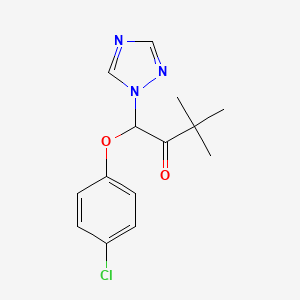
whi-p180
Übersicht
Beschreibung
It is known for its ability to inhibit various kinases, including the human proto-oncogene RET, kinase insert domain receptor (KDR), and epidermal growth factor receptor (EGFR) . The compound has shown promise in various biological and medical applications due to its potent inhibitory effects.
Wirkmechanismus
Target of Action
The primary targets of 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline are B-Raf/B-RafV600E and EGFR/VEGFR2 kinases . These kinases play a crucial role in cell signaling pathways, regulating cell growth and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It selectively inhibits B-Raf and B-Raf V600E over C-Raf . It also actively inhibits EGFR and VEGFR2 . The inhibition of these kinases disrupts the signaling pathways, leading to changes in cell growth and survival.
Biochemical Pathways
The affected pathways include the B-Raf and EGFR/VEGFR2 signaling pathways. The inhibition of these pathways disrupts the normal cell signaling processes, affecting cell growth and survival . The downstream effects of this disruption can lead to the death of cancer cells, thereby exhibiting its potential as an anticancer agent.
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and survival, particularly in cancer cells. By inhibiting the activity of key kinases involved in cell signaling pathways, the compound disrupts normal cell processes, leading to the potential death of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
WHI-P180 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 3-aminophenol under specific conditions to yield this compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and requires careful handling and storage to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WHI-P180 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Formen zu ergeben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chinazolin-Kernstruktur.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie DMSO und DMF. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
WHI-P180 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und verwandte Signalwege zu untersuchen.
Biologie: Wird in der Forschung zu Zellsignalen und Wachstumsfaktorrezeptoren eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Krebs und Immunkrankheiten untersucht.
Industrie: Wird bei der Entwicklung von Kinaseinhibitoren und anderen bioaktiven Verbindungen eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mehrere Kinasen hemmt, darunter RET, KDR und EGFR. Die Verbindung bindet an die ATP-Bindungsstellen dieser Kinasen und blockiert so deren Aktivität. Diese Hemmung stört verschiedene Signalwege, die an Zellwachstum, -differenzierung und Immunantworten beteiligt sind . Darüber hinaus wurde gezeigt, dass this compound die Cyclin-abhängige Kinase 2 (Cdk2) durch Blockierung der ATP-Stelle hemmt, was zu seinen inhibitorischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
WHI-P180 ist einzigartig in seiner Fähigkeit, mehrere Kinasen mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:
Purvalanol A: Ein Cyclin-abhängiger Kinase-Inhibitor mit starken inhibitorischen Wirkungen auf den ABCG2-vermittelten Transport .
Bohemine, Roscovitin und Olomoucin: Andere Cyclin-abhängige Kinase-Inhibitoren mit unterschiedlichen Hemmungsgraden und Phototoxizität .
Eigenschaften
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYIYYKEIXHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943478 | |
| Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-08-7 | |
| Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














